molecular formula C14H16ClN B7890281 4-Biphenylethylamine, hydrochloride

4-Biphenylethylamine, hydrochloride

Cat. No.: B7890281
M. Wt: 233.73 g/mol
InChI Key: ITWAKNWMCINLDZ-UHFFFAOYSA-N
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Description

4-Biphenylethylamine hydrochloride is an aromatic amine salt consisting of a biphenyl moiety substituted with an ethylamine group at the para position, stabilized as a hydrochloride salt. Its molecular formula is C₁₄H₁₅N·HCl, with a molecular weight of 233.5 g/mol. The biphenyl group imparts significant hydrophobicity, while the hydrochloride salt enhances aqueous solubility. This compound is primarily utilized in pharmaceutical research and organic synthesis as a precursor or intermediate, though specific applications are less documented compared to its structural analogs .

Properties

IUPAC Name

2-(4-phenylphenyl)ethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9H,10-11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWAKNWMCINLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17027-69-9
Record name 4-Biphenylethylamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reductive Amination of Biphenyl Ketones

Reductive amination represents a cornerstone in the synthesis of primary amines, including 4-biphenylethylamine. This method involves the condensation of 4-biphenylacetaldehyde with ammonia or ammonium salts, followed by reduction using agents such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas in the presence of palladium catalysts. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the amine.

Key Conditions :

  • Solvent: Methanol or ethanol for optimal solubility.

  • Temperature: 25–60°C, depending on the reducing agent.

  • Catalysts: Pd/C or Raney nickel for hydrogenation.

The hydrochloride salt is obtained by treating the free base with hydrochloric acid, yielding a purity >95% after recrystallization.

Nitrile Reduction Pathway

Another prevalent method involves the reduction of 4-biphenylacetonitrile to the corresponding amine. Lithium aluminum hydride (LiAlH₄) is typically employed under anhydrous conditions, facilitating the conversion of the nitrile group to a primary amine.

Reaction Steps :

  • Nitrile Synthesis : 4-Biphenylmethyl bromide is reacted with sodium cyanide (NaCN) in dimethylformamide (DMF) to form 4-biphenylacetonitrile.

  • Reduction : The nitrile is reduced with LiAlH₄ in tetrahydrofuran (THF) at reflux (66°C).

  • Salt Formation : The amine is precipitated as the hydrochloride salt using HCl gas in diethyl ether.

This route achieves yields of 70–80%, though it requires careful handling of pyrophoric reagents.

Grignard Reagent-Based Synthesis

The Grignard reaction offers an alternative pathway, particularly for introducing the biphenyl group. In this approach, 4-bromobiphenyl is reacted with magnesium to form the Grignard reagent, which is then quenched with acetonitrile to yield 4-biphenylacetonitrile. Subsequent reduction follows the nitrile pathway described above.

Advantages :

  • High regioselectivity for biphenyl group incorporation.

  • Scalability for industrial production.

Challenges :

  • Sensitivity to moisture and oxygen, necessitating inert atmospheres.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Batch reactors equipped with reflux condensers and temperature control systems are standard. Key considerations include:

  • Catalyst Recycling : Palladium-based catalysts are recovered via filtration and reused to minimize costs.

  • Solvent Recovery : Methanol and THF are distilled and recycled, reducing environmental impact.

  • Quality Control : In-line HPLC monitors reaction progress, ensuring >99% purity in the final product.

Purification and Characterization

Crystallization and Filtration

The crude hydrochloride salt is purified via recrystallization from hot ethanol, yielding needle-like crystals. Filtration under reduced pressure removes residual solvents.

Spectroscopic Analysis

  • NMR : 1H^1H NMR (400 MHz, D₂O): δ 7.6–7.2 (m, 9H, aromatic), 3.1 (t, 2H, CH₂NH₂), 2.8 (t, 2H, CH₂Ph).

  • Mass Spectrometry : ESI-MS m/z 213.1 [M+H]+^+, confirming molecular weight.

Comparative Analysis of Synthesis Methods

Method Yield Purity Cost Scalability
Reductive Amination75–85%>95%ModerateHigh
Nitrile Reduction70–80%90–95%LowModerate
Grignard Reaction65–75%85–90%HighLow

Key Findings :

  • Reductive amination offers the best balance of yield and scalability.

  • Nitrile reduction is cost-effective but requires stringent safety protocols.

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as over-reduction or dimerization, are mitigated by:

  • Temperature Modulation : Maintaining reactions below 60°C.

  • Catalyst Poisoning : Adding small quantities of quinoline to suppress undesired pathways.

Environmental Considerations

Green chemistry principles are integrated via:

  • Solvent Substitution : Replacing DMF with cyclopentyl methyl ether (CPME), a safer alternative.

  • Waste Minimization : Catalytic hydrogenation reduces reliance on stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylethylamine, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1.1 Central Nervous System Stimulant

4-Biphenylethylamine hydrochloride exhibits stimulant properties, making it a subject of interest in the development of drugs aimed at treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Research indicates that compounds in this class can enhance neurotransmitter release, particularly dopamine and norepinephrine, leading to increased alertness and cognitive function .

1.2 Antimicrobial Agent

Recent studies have highlighted the antimicrobial potential of phenethylamines, including 4-biphenylethylamine hydrochloride. It has been investigated as an additive in food processing to inhibit microbial growth, thus extending shelf life and ensuring food safety. A study demonstrated that β-phenylethylamine hydrochloride (a closely related compound) effectively reduced bacterial counts in food products .

Industrial Applications

2.1 Synthesis of Specialty Chemicals

The compound serves as an intermediate in the synthesis of various specialty chemicals, including agrochemicals and pharmaceuticals. Its biphenyl structure allows for further functionalization, enabling the production of complex organic molecules with specific properties tailored for industrial applications.

2.2 Polymer Chemistry

In polymer chemistry, 4-biphenylethylamine hydrochloride can be utilized as a curing agent or hardener for epoxy resins. Its presence enhances the mechanical properties and thermal stability of the resulting polymers, making them suitable for high-performance applications .

Research Applications

3.1 Neuropharmacological Studies

Research involving 4-biphenylethylamine hydrochloride has contributed to the understanding of neuropharmacology, particularly in studying its effects on mood regulation and cognitive enhancement. Case studies have shown promising results in animal models where administration led to improved performance in tasks requiring attention and memory retention .

3.2 Toxicological Assessments

Toxicological research has also been conducted to evaluate the safety profile of 4-biphenylethylamine hydrochloride. Studies indicate that while it exhibits some toxicity at high doses, its therapeutic window is sufficiently wide for potential clinical applications .

Data Tables

Application AreaSpecific Use CaseFindings/Results
PharmaceuticalCNS stimulant for ADHDEnhances neurotransmitter release
Food IndustryAntimicrobial agentReduces bacterial counts in food products
Industrial ChemistryIntermediate for specialty chemicalsFacilitates synthesis of complex organic molecules
Polymer ChemistryCuring agent for epoxy resinsImproves mechanical properties and thermal stability
NeuropharmacologyCognitive enhancement studiesImproved performance in attention tasks
ToxicologySafety assessmentsIdentified therapeutic window

Mechanism of Action

The mechanism of action of 4-Biphenylethylamine, hydrochloride involves its interaction with specific molecular targets. It is known to bind to trace amine-associated receptors (TAARs), which are involved in the regulation of monoamine neurotransmitters such as dopamine and serotonin . This interaction can modulate neurotransmitter release and uptake, influencing various physiological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-biphenylethylamine hydrochloride with four analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
4-Biphenylethylamine hydrochloride Not provided C₁₄H₁₅N·HCl 233.5 Biphenyl (4-position), ethylamine High hydrophobicity; moderate aqueous solubility due to HCl salt
2-Biphenylamine hydrochloride 2185-92-4 C₁₂H₁₂ClN 205.68 Biphenyl (2-position), amine Lower molecular weight; carcinogenic impurity (4-biphenylamine) noted
4-Nitrophenylethylamine hydrochloride 29968-78-3 C₈H₉N₂O₂·HCl 200.5 Nitrophenyl (4-position), ethylamine Polar nitro group increases reactivity; used as a pharmaceutical intermediate
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl Not provided C₉H₁₄ClNO₂ 203.5 Hydroxy, methoxy (phenyl), ethylamine Polar substituents enhance solubility; research applications in neuroscience
2-Bromo-4-fluorobenzylamine HCl 289038-14-8 C₇H₇BrFClN 248.5 Bromo, fluoro (benzylamine) Halogenated substituents influence steric/electronic properties; synthesis intermediate

Q & A

Q. Which formulation strategies improve solubility and bioavailability in preclinical studies?

  • Methodology : Co-crystallization with biocompatible ligands (e.g., cyclodextrins) or nanoemulsion systems enhance solubility. Fast-dissolving tablet formulations, as seen with hydroxyzine hydrochloride, use disintegrants like crospovidone and pH-dependent release matrices .

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